1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide
Description
1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide is a benzimidazolium-based ionic compound characterized by two isopropyl substituents at the N1 and N3 positions of the benzimidazole core. This structure positions it as a precursor for N-heterocyclic carbenes (NHCs), which are widely utilized in coordination chemistry and catalysis due to their strong σ-donor and moderate π-acceptor properties . The isopropyl groups contribute steric bulk, which can influence the stability and reactivity of derived NHC-metal complexes. The bromide counterion enhances solubility in polar solvents, making the compound suitable for synthetic applications in homogeneous catalysis .
Synthetic routes typically involve quaternization of the benzimidazole core with isopropyl bromide under reflux conditions, followed by purification via column chromatography or recrystallization.
Properties
IUPAC Name |
1,3-di(propan-2-yl)benzimidazol-3-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N2.BrH/c1-10(2)14-9-15(11(3)4)13-8-6-5-7-12(13)14;/h5-11H,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEADTXMTKSHUOE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=[N+](C2=CC=CC=C21)C(C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684283-51-0 | |
| Record name | 1,3-Diisopropylbenzimidazolium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide can be synthesized through the alkylation of benzimidazole with isopropyl bromide under basic conditions. The reaction typically involves the use of a strong base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the benzimidazole, followed by the addition of isopropyl bromide to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or other anions.
Oxidation and Reduction: The compound can participate in redox reactions, where the benzimidazole ring may undergo oxidation or reduction depending on the reaction conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride (NaCl), sodium iodide (NaI), and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted benzimidazolium salts.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Catalytic Applications
1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide is primarily utilized as a catalyst or catalyst precursor in organic reactions. Its ability to form stable complexes with transition metals enhances its effectiveness in facilitating various chemical transformations.
Key Reactions:
- Olefin Metathesis: DIB has been employed in olefin metathesis reactions, which involve the rearrangement of carbon-carbon double bonds. The mechanism typically involves the formation of a metal-carbene complex that activates the olefin substrates for reaction .
- Cross-Coupling Reactions: The compound acts as a catalyst in cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis .
Case Study: Olefin Metathesis
In a study examining the efficiency of DIB as a catalyst for olefin metathesis, researchers found that DIB-based catalysts exhibited superior activity compared to traditional catalysts. The reaction conditions were optimized to achieve high yields of desired products while minimizing side reactions .
Biological Applications
Emerging research indicates that DIB and its derivatives may possess biological activities, making them potential candidates for pharmaceutical development.
Mechanism of Action:
The biological activity of DIB may stem from its ability to interact with various molecular targets through its imidazolium core. Studies have shown that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties .
Case Study: Antimicrobial Activity
A recent investigation into the antimicrobial properties of DIB revealed promising results against several bacterial strains. The study utilized standard disk diffusion methods to assess the compound's efficacy, demonstrating significant inhibition zones compared to control samples .
Synthesis and Stability
The synthesis of this compound can be achieved through various methods, often involving the reaction of benzimidazole derivatives with isopropyl halides. The stability of the compound under different conditions is crucial for its application in research.
Synthesis Method:
- Starting Materials: Benzimidazole and isopropyl bromide.
- Reaction Conditions: Conducted under inert atmosphere conditions to prevent degradation.
- Yield: Typically high yields (>80%) can be achieved with proper optimization.
Mechanism of Action
The mechanism of action of 1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways . The presence of the benzimidazole ring and the isopropyl groups contributes to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Steric Bulk: The diisopropyl groups in the target compound provide greater steric hindrance compared to smaller substituents like methyl or methoxyethyl (e.g., BMBB ). This enhances stability in catalytic applications but may reduce solubility. In contrast, electron-donating groups (e.g., methoxy in 5j ) enhance π-π stacking in crystal structures.
Counterion Influence :
- Bromide (Br⁻) is the most common counterion, but chloride (Cl⁻) variants (e.g., 12k ) show reduced solubility in polar solvents.
Biological Activity
1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide (DIB) is a compound characterized by its benzimidazole core, which is substituted with two isopropyl groups and a bromide ion. This structure contributes to its unique stability and solubility properties, making it a valuable compound in various chemical applications, particularly as a catalyst or catalyst precursor in organic transformations.
- Molecular Formula : C₁₃H₁₉BrN₂
- Molecular Weight : 283.21 g/mol
- CAS Number : 684283-51-0
DIB functions primarily through its ability to form strong covalent bonds with transition metals, enhancing the efficiency of catalysis in several reactions. The mechanism involves the donation of a lone pair of electrons from the carbene carbon to the empty orbitals of the metal center, which modifies the electronic properties of the metal and facilitates bond activation in substrates.
Biological Activity
Research indicates that DIB and similar benzimidazolium salts exhibit a range of biological activities. These activities are often linked to their interactions with biological macromolecules and their potential use in medicinal chemistry.
Anticancer Activity
Studies have shown that compounds related to DIB possess anticancer properties. For instance, derivatives of benzimidazolium salts have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The underlying mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .
Antioxidant Properties
Benzimidazole derivatives have also been noted for their antioxidant activity, which is crucial in combating oxidative stress—a factor implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanisms typically involve scavenging free radicals and enhancing cellular defense systems .
Comparative Analysis
The following table summarizes the structural characteristics and unique features of DIB compared to other similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methylbenzimidazolium Bromide | Methyl group instead of isopropyl | Simpler structure, less steric hindrance |
| 1-Ethylbenzimidazolium Bromide | Ethyl group instead of isopropyl | Lower molecular weight |
| 1,3-Dimethylbenzimidazolium Bromide | Two methyl groups at positions 1 and 3 | More basic characteristics due to smaller groups |
| This compound | Two isopropyl groups at positions 1 and 3 | Enhanced steric bulk and solubility for catalytic applications |
Case Studies
Several studies have explored the efficacy of DIB in different biological contexts:
- Cancer Cell Line Studies : In vitro studies demonstrated that DIB derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Oxidative Stress Models : Research on neuronal cell lines indicated that DIB provided significant protection against oxidative damage, suggesting its potential application in neuroprotection .
- Catalytic Applications : DIB has been utilized as a catalyst precursor in olefin metathesis reactions, showcasing its versatility beyond biological applications.
Q & A
Q. What are the standard synthetic routes for 1,3-diisopropyl-1H-benzo[d]imidazol-3-ium bromide?
- Methodological Answer : The compound is typically synthesized via alkylation of benzimidazole derivatives. A common approach involves reacting 1H-benzimidazole with isopropyl bromide in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions. For example, a two-step alkylation process (first with isopropyl bromide, then with a secondary alkylating agent) can yield the desired diisopropyl-substituted product .
- Key Parameters :
- Solvent : DMF or CH₃CN (enhances nucleophilicity).
- Temperature : 80–100°C for 12–48 hours.
- Yield Optimization : Sequential addition of alkyl halides and use of excess reagent (1.2–1.5 equivalents) to drive the reaction .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Peaks for aromatic protons (δ 7.4–7.8 ppm) and isopropyl groups (δ 1.2–1.5 ppm for CH₃; δ 4.2–4.6 ppm for CH) confirm substitution patterns .
- X-ray Crystallography : Resolves crystal packing and counterion interactions. For example, the bromide ion often forms hydrogen bonds with imidazolium C–H groups, stabilizing the structure .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition typically >250°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of diisopropyl-substituted benzimidazolium salts?
- Methodological Answer :
- Solvent Selection : Acetonitrile improves reaction homogeneity compared to DMF, reducing side products .
- Catalysis : Adding a catalytic amount of tetra-n-butylammonium bromide (TBAB) accelerates alkylation by phase-transfer mechanisms .
- Temperature Control : Gradual heating (50°C → 100°C) minimizes decomposition of sensitive intermediates .
- Example : A 60% yield was achieved using CH₃CN at 100°C for 12 hours .
Q. How do steric effects from isopropyl groups influence the compound’s reactivity in catalysis?
- Methodological Answer : The bulky isopropyl groups hinder nucleophilic attack at the C2 position of the imidazolium ring, directing reactivity toward the C4/C5 positions. This steric shielding:
- Reduces Aggregation : Enhances solubility in nonpolar solvents.
- Modifies Catalytic Activity : In palladium-catalyzed cross-coupling reactions, the bromide counterion acts as a weakly coordinating ligand, facilitating oxidative addition steps .
- Experimental Validation : Compare catalytic efficiency with less hindered analogs (e.g., methyl-substituted derivatives) .
Q. How can contradictory data between NMR and X-ray crystallography be resolved?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution vs. static solid-state structures:
- Variable-Temperature NMR : Identify coalescence temperatures for proton exchange .
- DFT Calculations : Model energy barriers for isopropyl group rotation and compare with experimental data .
- Case Study : X-ray data for 1,3-bis(2,6-diisopropylphenyl) analogs show fixed isopropyl orientations, while NMR reveals fluxional behavior at room temperature .
Q. What strategies mitigate bromide ion interference in electrochemical applications?
- Methodological Answer : Bromide can corrode electrodes or form insoluble metal complexes. Mitigation approaches include:
- Anion Exchange : Replace Br⁻ with PF₆⁻ or BF₄⁻ via metathesis (e.g., using AgPF₆ in acetone) .
- Ionic Liquid Blending : Mix with non-halide ionic liquids (e.g., [BMIM][NTf₂]) to dilute bromide concentration .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of bromide in stabilizing transition states during catalytic cycles .
- Biological Applications : Explore antimicrobial activity against Gram-negative bacteria, leveraging the compound’s lipophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
